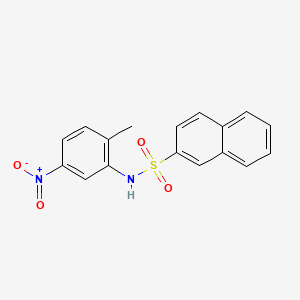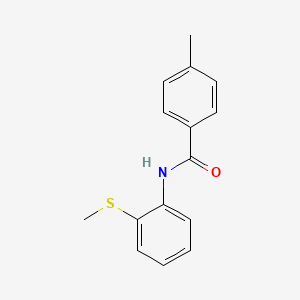
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with a sulfonamide group and a nitrophenyl group, making it a molecule of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the nitrophenyl group. One common method includes the reaction of naphthalene-2-sulfonyl chloride with 2-methyl-5-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of N-(2-methyl-5-aminophenyl)naphthalene-2-sulfonamide.
Substitution reactions: can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects.
類似化合物との比較
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Naphthalene-2-sulfonamide: Lacks the nitrophenyl group but shares the sulfonamide functionality.
Uniqueness: N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide is unique due to the presence of both the nitrophenyl and naphthalene groups, which can confer distinct chemical and biological properties
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-12-6-8-15(19(20)21)11-17(12)18-24(22,23)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGVXUEGRFEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL ACETATE](/img/structure/B5793880.png)


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)


![Ethyl 2-[(4-chlorophenyl)carbamoylamino]benzoate](/img/structure/B5793914.png)
![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)



